molecular formula C17H21N3O2 B2519547 1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one CAS No. 2319850-91-2

1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B2519547
CAS No.: 2319850-91-2
M. Wt: 299.374
InChI Key: RLJZWMHQQVPCPP-UHFFFAOYSA-N
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Description

1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a phenoxyethanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with phenoxyethanone. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as altering cellular signaling pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-15(10-11-18-19)16-9-5-6-12-20(16)17(21)13-22-14-7-3-2-4-8-14/h2-4,7-8,10-11,16H,5-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJZWMHQQVPCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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